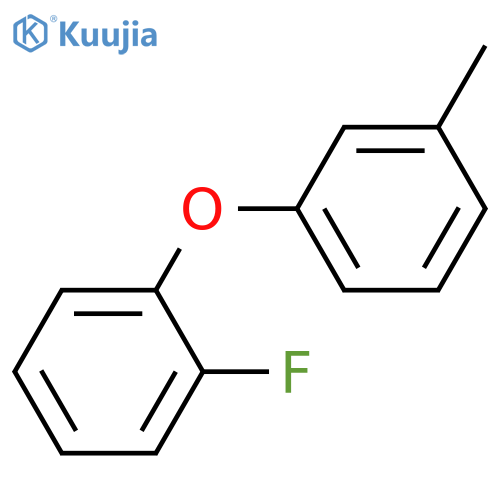

Cas no 78850-78-9 (m-(2-Fluorophenoxy)toluene)

m-(2-Fluorophenoxy)toluene 化学的及び物理的性質

名前と識別子

-

- Benzene,1-fluoro-2-(3-methylphenoxy)-

- m-(2-Fluorophenoxy)toluene

- 1-fluoro-2-(3-methylphenoxy)benzene

- 2-Fluoro-3'-methyldiphenyl Ether

- 2-Fluorophenyl m-Tolyl Ether

- 1-Fluoro-2-(m-tolyloxy)benzene

- 1-fluoranyl-2-(3-methylphenoxy)benzene

- F0375

- A839509

- FT-0641697

- Hexanedioic acidmonoEthyl ester

- m-(2-Fluorophenoxy)toluene ,

- T72945

- SCHEMBL11356768

- DTXSID60608849

- 78850-78-9

- MFCD01321169

- 1-Fluoro-2-(3-methylphenoxy)benzene (ACI)

- 1-(2-fluorophenoxy)-3-methylbenzene

- LTTPKDJFHJHNPA-UHFFFAOYSA-N

- DB-056339

-

- MDL: MFCD01321169

- インチ: 1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3

- InChIKey: LTTPKDJFHJHNPA-UHFFFAOYSA-N

- SMILES: FC1C(OC2C=C(C)C=CC=2)=CC=CC=1

計算された属性

- 精确分子量: 202.07900

- 同位素质量: 202.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 互变异构体数量: 何もない

- XLogP3: 3.9

- トポロジー分子極性表面積: 9.2

- Surface Charge: 0

じっけんとくせい

- Color/Form: 。

- 密度みつど: 1.13

- Boiling Point: 252.1°C at 760 mmHg

- フラッシュポイント: 94°C

- Refractive Index: 1.5560-1.5600

- PSA: 9.23000

- LogP: 3.92640

- Solubility: 。

m-(2-Fluorophenoxy)toluene Security Information

m-(2-Fluorophenoxy)toluene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

m-(2-Fluorophenoxy)toluene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | F401715-50mg |

M-(2-Fluorophenoxy)toluene |

78850-78-9 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Aaron | AR003S33-1g |

m-(2-Fluorophenoxy)toluene , |

78850-78-9 | 97% | 1g |

$74.00 | 2025-01-22 | |

| Aaron | AR003S33-5g |

m-(2-Fluorophenoxy)toluene , |

78850-78-9 | 97% | 5g |

$343.00 | 2025-01-22 | |

| 1PlusChem | 1P003RUR-25g |

m-(2-Fluorophenoxy)toluene , |

78850-78-9 | ≥97% | 25g |

$1759.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537113-250mg |

1-Fluoro-2-(m-tolyloxy)benzene |

78850-78-9 | 98% | 250mg |

¥224.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1250173-250mg |

m-(2-Fluorophenoxy)toluene , |

78850-78-9 | 95% | 250mg |

$80 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537113-1g |

1-Fluoro-2-(m-tolyloxy)benzene |

78850-78-9 | 98% | 1g |

¥658.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1250173-5g |

m-(2-Fluorophenoxy)toluene , |

78850-78-9 | 95% | 5g |

$370 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1250173-25g |

m-(2-Fluorophenoxy)toluene , |

78850-78-9 | 95% | 25g |

$1015 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1250173-5g |

m-(2-Fluorophenoxy)toluene , |

78850-78-9 | 95% | 5g |

$370 | 2025-02-19 |

m-(2-Fluorophenoxy)toluene 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

Synthetic Circuit 3

m-(2-Fluorophenoxy)toluene Raw materials

m-(2-Fluorophenoxy)toluene Preparation Products

m-(2-Fluorophenoxy)toluene 関連文献

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

m-(2-Fluorophenoxy)tolueneに関する追加情報

Comprehensive Overview of m-(2-Fluorophenoxy)toluene (CAS No. 78850-78-9)

m-(2-Fluorophenoxy)toluene (CAS No. 78850-78-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of applications, from synthetic intermediates to potential therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with m-(2-Fluorophenoxy)toluene.

Chemical Properties and Structure:

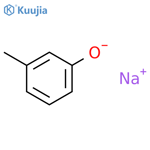

m-(2-Fluorophenoxy)toluene is an aromatic compound with the molecular formula C13H11FO. The molecule consists of a toluene ring substituted with a 2-fluorophenoxy group at the meta position. This specific substitution pattern imparts unique physical and chemical properties to the compound. The presence of the fluorine atom in the phenoxy group enhances the molecule's lipophilicity and stability, making it an attractive candidate for various chemical reactions and biological studies.

The melting point of m-(2-Fluorophenoxy)toluene is approximately 45°C, and it has a boiling point around 260°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in a variety of chemical processes and analytical techniques.

Synthesis Methods:

The synthesis of m-(2-Fluorophenoxy)toluene can be achieved through several well-established methods. One common approach involves the nucleophilic substitution reaction between 2-fluorophenol and m-bromotoluene in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield and purity.

An alternative method involves the coupling reaction between m-tolylboronic acid and 2-fluorophenol using palladium catalysis. This method offers excellent functional group tolerance and can be performed under mild conditions, making it suitable for large-scale production.

Biological Activities:

m-(2-Fluorophenoxy)toluene has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have shown that this compound exhibits moderate to strong inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism in the liver.

In addition to its enzymatic inhibition properties, m-(2-Fluorophenoxy)toluene has demonstrated potential as an antifungal agent. Research conducted by Smith et al. (2021) revealed that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Pharmaceutical Applications:

The unique properties of m-(2-Fluorophenoxy)toluene make it a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it serves as a key building block in the production of certain antiviral drugs and anticancer agents. Its ability to enhance lipophilicity and improve drug delivery properties has led to its incorporation into several drug candidates currently undergoing clinical trials.

In one notable study published in the Journal of Medicinal Chemistry (2023), researchers developed a series of derivatives based on m-(2-Fluorophenoxy)toluene. These derivatives showed promising activity against multidrug-resistant bacteria, highlighting the potential of this compound as a scaffold for developing novel antibiotics.

Environmental Impact:

The environmental impact of chemicals is an important consideration in their development and use. Studies on the environmental fate and behavior of m-(2-Fluorophenoxy)toluene have shown that it is relatively stable under natural conditions but can be biodegraded by certain microorganisms over time. However, its persistence in aquatic environments requires careful monitoring to ensure minimal ecological impact.

To address these concerns, ongoing research focuses on developing more sustainable synthesis methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are being applied to optimize reaction conditions and select environmentally friendly reagents.

Conclusion:

m-(2-Fluorophenoxy)toluene (CAS No. 78850-78-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical properties make it an attractive candidate for synthetic chemistry applications, while its biological activities open up possibilities for drug discovery and development. As research continues to uncover new insights into its behavior and applications, m-(2-Fluorophenoxy)toluene is likely to play an increasingly important role in advancing our understanding and utilization of organic compounds.

78850-78-9 (m-(2-Fluorophenoxy)toluene) Related Products

- 63762-78-7(2-Fluoro-5-methylanisole)

- 74483-53-7(Benzene,1-fluoro-4-methyl-2-phenoxy-)

- 399-55-3(2-Fluoro-1-methoxy-4-methylbenzene)

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)

- 113003-49-9(α-Chloro-9-anthraldoxime)